![molecular formula C14H11Cl2NO4S B2423727 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid CAS No. 328028-05-3](/img/structure/B2423727.png)
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid
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Description
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.21 . It has been used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid involves various types of interactions. In a study of a related compound, it was found that the synthesized compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues .Scientific Research Applications
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- Application : The benzylic position of 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid can undergo free radical reactions. For instance, N-bromosuccinimide (NBS) initiates the process by losing an N-bromo atom, leading to succinimidyl radical formation. This radical can remove a hydrogen atom from the benzylic position, resulting in functionalization .
Catalytic Protodeboronation
Free Radical Reactions
properties
IUPAC Name |
2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-2-3-9(6-13(8)16)17-22(20,21)10-4-5-12(15)11(7-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKTRXYNWWKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid |
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